

Application Notes and Protocols: Methyl 2-aminothiazole-5-carboxylate

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Compound of Interest

Compound Name: Methyl 2-aminothiazole-5-carboxylate

Cat. No.: B135236

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminothiazole-5-carboxylate (CAS No: 6633-61-0) is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.^[1] Its structure, featuring a thiazole ring with strategically placed amino and methyl ester functional groups, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.^[2] This compound is most notably recognized as a crucial precursor in the multi-step synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.^{[2][3]} Beyond oncology, its structural motif is explored for developing agents targeting neurological disorders and in the creation of novel agrochemicals.^[1] The inherent reactivity of its functional groups allows for diverse chemical modifications, making it a cornerstone for constructing complex pharmaceutical compounds and for generating libraries for high-throughput screening.^[2]

Physicochemical and Safety Data

Proper handling and storage are essential for maintaining the integrity of **Methyl 2-aminothiazole-5-carboxylate**. The following tables summarize its key physical properties and general safety information.

Table 1: Physicochemical Properties

Property	Value	References
CAS Number	6633-61-0	[1] [3]
Molecular Formula	C ₅ H ₆ N ₂ O ₂ S	[1] [3]
Molecular Weight	158.18 g/mol	[1]
Appearance	White to yellow to green crystalline powder	[1]
Melting Point	182 - 194 °C	[1] [3]
Boiling Point	298.7 °C	
Purity	≥ 98% (GC)	[1] [3]
Solubility	Soluble in hot water and dilute acids	[4]

Table 2: Safety and Handling

Information	Details	References
Storage	Store at 2 - 8 °C in a well-closed container.	[1]
Handling Precautions	Use personal protective equipment. Ensure adequate ventilation and avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not breathe dust.	[5]
In case of Contact	Skin: Wash off immediately with plenty of water. Eyes: Rinse immediately with plenty of water for at least 15 minutes.	[5][6]
In case of Ingestion	Do NOT induce vomiting. Call a physician or poison control center immediately.	[5][6]
Incompatible Materials	Strong oxidizing agents.	[5]

Applications in Pharmaceutical Synthesis

The primary application of **Methyl 2-aminothiazole-5-carboxylate** is as a key intermediate in the synthesis of the anti-cancer drug Dasatinib.[3][7] Its structure forms the core of the aminothiazole carboxamide moiety of the final drug. The synthesis involves several key transformations where this intermediate is crucial.

Beyond Dasatinib, the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs developed for a variety of diseases, including:

- **Antimicrobial Agents:** Derivatives have been investigated for activity against bacteria such as *Mycobacterium tuberculosis*. [8]
- **Anti-inflammatory and Antiviral (HIV) Agents:** The thiazole ring system is a component of molecules developed to treat inflammation and HIV infections. [9][10]

- Neurological Disorders: The compound serves as a starting point for pharmaceuticals targeting neurological conditions.[1]
- Agrochemicals: It is used to develop effective herbicides and fungicides, contributing to improved agricultural yields.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and subsequent reaction of **Methyl 2-aminothiazole-5-carboxylate** in the context of pharmaceutical development.

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes an efficient one-pot synthesis adapted from known procedures for similar thiazole derivatives.[10] This method avoids the isolation of the unstable bromo-intermediate.

Materials:

- Ethyl acetoacetate
- N-bromosuccinimide (NBS)
- Thiourea
- Tetrahydrofuran (THF)
- Water
- Ammonia water
- Sodium bicarbonate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) in a 2:5 mixture of THF and water.
- Cool the mixture to below 0°C using an ice-salt bath.
- Slowly add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C.
- Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]
- Add thiourea (1 equivalent) to the mixture.
- Heat the reaction mixture to 80°C and stir for 2 hours.[10]
- Cool the mixture to room temperature and neutralize by the slow addition of concentrated ammonia water until the pH is approximately 8-9.
- A precipitate will form. Collect the solid product by vacuum filtration.
- Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
- Dry the product under vacuum to yield Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Table 3: Example Yield Data for Thiazole Synthesis

Reaction Step	Starting Materials	Product	Reported Yield	Reference
One-Pot Cyclization	Ethyl acetoacetate, NBS, Thiourea	Ethyl 2-amino-4-methylthiazole-5-carboxylate	Good	[10]

Protocol 2: Synthesis of Methyl 2-(6-chloro-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate

This protocol details the nucleophilic aromatic substitution reaction, a key step in the synthesis of Dasatinib, where the aminothiazole core is coupled with a pyrimidine ring.[\[11\]](#)

Materials:

- **Methyl 2-aminothiazole-5-carboxylate**
- 4,6-dichloro-2-methylpyrimidine
- Sodium hydride (NaH) or Sodium tert-butoxide
- N,N-dimethylacetamide (DMAc) or Tetrahydrofuran (THF)
- Hydrochloric acid (2N)
- Water

Procedure:

- To a dry, nitrogen-flushed reaction flask, add **Methyl 2-aminothiazole-5-carboxylate** (1 equivalent) and 4,6-dichloro-2-methylpyrimidine (1.2 equivalents).
- Add anhydrous N,N-dimethylacetamide (DMAc) to dissolve the reactants.
- Cool the reaction mixture to -5°C.
- Slowly add a suspension of sodium hydride (NaH) (1.8 equivalents) in THF dropwise, maintaining the temperature below 0°C.[\[11\]](#)
- Stir the reaction mixture at this temperature for approximately 3 hours, monitoring by TLC.
- Upon completion, carefully quench the reaction by the slow addition of 2N hydrochloric acid.
- Allow the mixture to warm to room temperature. A solid will precipitate.
- Filter the solid product and wash thoroughly with water (4 times).
- Dry the solid in a vacuum oven at 55°C for 8 hours to yield the desired product.[\[11\]](#)

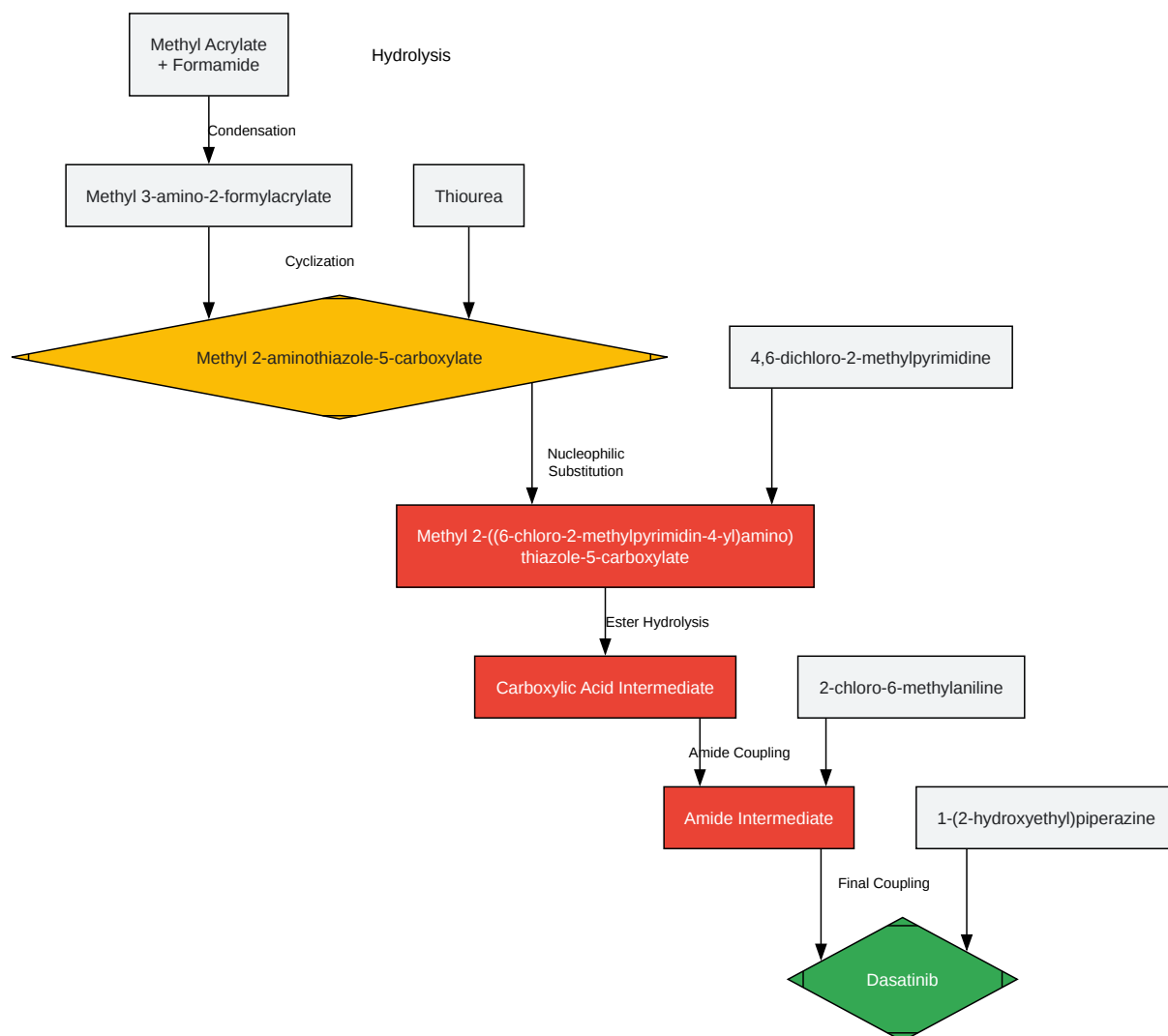
Table 4: Example Yield Data for Dasatinib Intermediate Synthesis

Reaction Step	Starting Materials	Product	Reported Yield	Reference
Nucleophilic Substitution	2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine	2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide	76%	[12]
Amide Coupling	Carboxylic acid intermediate, 2-chloro-6-methylaniline	2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide	94.9%	[7]

Visualized Workflows and Pathways

Synthesis of Dasatinib

The following diagram illustrates the synthetic pathway to Dasatinib, highlighting the integration of the **Methyl 2-aminothiazole-5-carboxylate** intermediate.

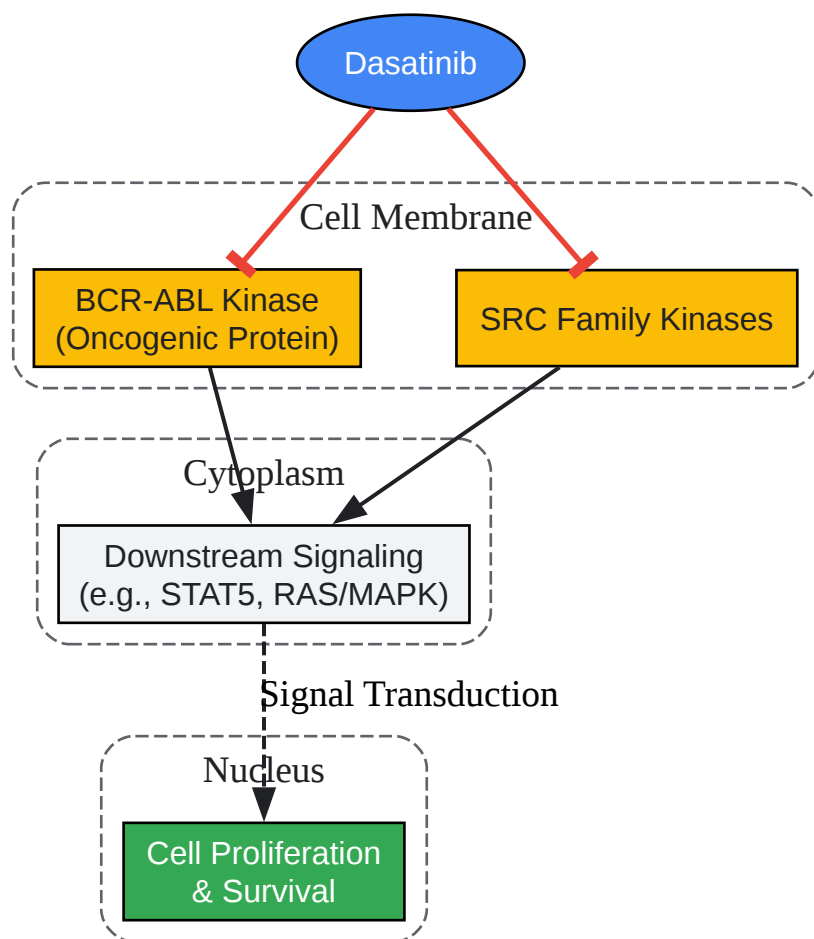


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Caption: Synthetic workflow for Dasatinib highlighting the key intermediate.

Mechanism of Action: Dasatinib Signaling Pathway Inhibition

Dasatinib functions by inhibiting key signaling proteins (kinases) that drive the growth and survival of cancer cells, particularly in Chronic Myeloid Leukemia (CML).



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